molecular formula C8H9N5 B2590785 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine CAS No. 1487971-57-2

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine

Cat. No.: B2590785
CAS No.: 1487971-57-2
M. Wt: 175.195
InChI Key: FHBPJNFZKRRFIV-UHFFFAOYSA-N
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Description

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine is a heterocyclic compound that features both pyrazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazin-3-amine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
  • 6-(1-methyl-1H-pyrazol-3-yl)pyridazin-3-amine
  • 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-4-amine

Uniqueness

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group and the nitrogen atoms in the pyrazole ring can significantly affect its interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPJNFZKRRFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487971-57-2
Record name 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine
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